molecular formula C18H15ClF3NO6 B15164122 Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- CAS No. 143502-46-9

Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)-

Cat. No.: B15164122
CAS No.: 143502-46-9
M. Wt: 433.8 g/mol
InChI Key: QAXOWKZLISCMBW-JTQLQIEISA-N
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Description

Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- is a complex organic compound characterized by its unique chemical structure. This compound is notable for its inclusion of a trifluoromethyl group, which imparts distinct chemical properties, and its stereochemistry, indicated by the (S)- configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction utilizes organoboron reagents and palladium catalysts to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The process may include steps such as purification through column chromatography and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, ethyl ester, (S)- is unique due to its specific stereochemistry and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and contribute to its specific applications and effects.

Properties

CAS No.

143502-46-9

Molecular Formula

C18H15ClF3NO6

Molecular Weight

433.8 g/mol

IUPAC Name

ethyl (2S)-2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate

InChI

InChI=1S/C18H15ClF3NO6/c1-3-27-17(24)10(2)28-16-9-12(5-6-14(16)23(25)26)29-15-7-4-11(8-13(15)19)18(20,21)22/h4-10H,3H2,1-2H3/t10-/m0/s1

InChI Key

QAXOWKZLISCMBW-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@H](C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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